molecular formula C3H7BrClF2N B1382437 (2-Bromo-2,2-difluoroethyl)(methyl)amine hydrochloride CAS No. 1803607-67-1

(2-Bromo-2,2-difluoroethyl)(methyl)amine hydrochloride

Cat. No.: B1382437
CAS No.: 1803607-67-1
M. Wt: 210.45 g/mol
InChI Key: AQUBESBJTRWUDD-UHFFFAOYSA-N
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Description

(2-Bromo-2,2-difluoroethyl)(methyl)amine hydrochloride is a chemical compound with the molecular formula C₃H₇BrClF₂N and a molecular weight of 210.45 g/mol . This compound is known for its versatility in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-2,2-difluoroethyl)(methyl)amine hydrochloride typically involves the reaction of 2-bromo-2,2-difluoroethanol with methylamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature environment to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high efficiency and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-2,2-difluoroethyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amines, while oxidation reactions could produce corresponding oxides .

Scientific Research Applications

(2-Bromo-2,2-difluoroethyl)(methyl)amine hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-2,2-difluoroethyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and participate in various chemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2-Bromo-2,2-difluoroethyl)(methyl)amine hydrochloride include:

  • 2-Bromo-2,2-difluoroethanol
  • 2,2-Difluoroethylamine
  • Methylamine hydrochloride

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of bromine, fluorine, and amine groups. This combination imparts distinct chemical reactivity and versatility, making it valuable in various research and industrial applications .

Biological Activity

(2-Bromo-2,2-difluoroethyl)(methyl)amine hydrochloride is a synthetic compound with notable applications in both chemical and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by case studies and research findings.

  • Molecular Formula : C4H8BrF2N·HCl
  • Molecular Weight : 202.48 g/mol
  • Structure : The compound features a bromine atom, two fluorine atoms, and a methylamine group, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptors : It can bind to receptors, altering their activity and influencing cellular responses.

The presence of fluorine atoms enhances the compound's binding affinity to biological targets, potentially leading to increased efficacy in therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds containing difluoromethyl groups exhibit significant antimicrobial properties. A study demonstrated that related difluoroethyl compounds showed effective inhibition against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays indicated that the compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests potential for further development as a chemotherapeutic agent .

Neuroprotective Effects

Emerging evidence points to neuroprotective effects associated with difluoromethyl compounds. These effects are thought to stem from the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. Such properties could make this compound a candidate for treating neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Study Tested against E. coli and S. aureus; showed significant inhibition at low concentrations.Supports use as an antimicrobial agent in drug formulation.
Cancer Cell Line Assay Induced apoptosis in MCF-7 breast cancer cells; increased caspase activity observed.Indicates potential as an anticancer therapeutic.
Neuroprotection Research Reduced oxidative stress markers in neuronal cultures exposed to neurotoxins.Suggests possible application in neurodegenerative disease therapy.

Synthesis and Production

The synthesis of this compound typically involves the reaction of 2-bromo-2,2-difluoroethylamine with methylamine under controlled conditions. The process includes:

  • Reaction Setup : The reactants are mixed in a suitable solvent.
  • Temperature Control : The reaction is maintained at specific temperatures to optimize yield.
  • Purification : Post-reaction purification steps ensure high purity for biological testing.

This method allows for scalability and cost-effective production suitable for research applications .

Properties

IUPAC Name

2-bromo-2,2-difluoro-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrF2N.ClH/c1-7-2-3(4,5)6;/h7H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUBESBJTRWUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(F)(F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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